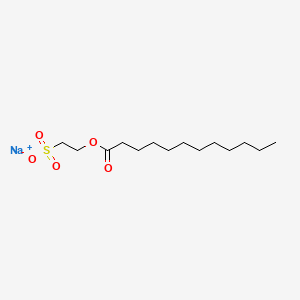

Sodium 2-(dodecanoyloxy)ethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(dodecanoyloxy)ethanesulfonate is an anionic surfactant known for its amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This compound is commonly used in various industrial and research applications due to its ability to lower surface tension and form micelles, which are aggregates of surfactant molecules that can solubilize oils and dirt in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 2-(dodecanoyloxy)ethanesulfonate is typically synthesized through the esterification of isethionic acid (2-hydroxyethanesulfonic acid) with dodecanoic acid (lauric acid), followed by neutralization with sodium hydroxide . The reaction conditions generally involve:

Esterification: This step requires an acidic catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Neutralization: The esterified product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction is typically carried out in batch reactors, and the product is purified through crystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 2-(dodecanoyloxy)ethanesulfonate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and isethionic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common in practical applications.

Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where the sulfonate is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Dodecanoic acid and isethionic acid.

Oxidation: Various oxidized products depending on the conditions.

Substitution: Products where the sulfonate group is replaced by the nucleophile.

Applications De Recherche Scientifique

Scientific Research Applications

Sodium 2-(dodecanoyloxy)ethanesulfonate is primarily recognized for its role as a surfactant in various biochemical applications. Its amphiphilic nature allows it to stabilize emulsions and enhance solubility in chemical processes, which can be critical in several laboratory settings.

Biochemical Assays

The compound is frequently utilized in biochemical assays due to its ability to facilitate cell lysis and protein extraction. It enhances the efficiency of these processes by lowering surface tension and promoting the solubilization of cellular membranes.

Cosmetic Formulations

This compound is commonly found in personal care products such as shampoos, body washes, and facial cleansers. Its mild cleansing properties make it suitable for sensitive skin formulations, providing effective cleansing without irritation .

Emulsion Stabilization

In formulations requiring stable emulsions, this surfactant plays a crucial role by reducing interfacial tension between oil and water phases. This property is particularly beneficial in food products and pharmaceuticals where consistent texture and stability are desired .

Case Study 1: Application in Hair Care Products

A study evaluated the effectiveness of sodium lauroyl isethionate in hair care formulations. The results indicated that products containing this surfactant demonstrated improved foaming properties and reduced irritation compared to traditional sulfates, making them more suitable for daily use .

Case Study 2: Protein Extraction Efficiency

Research conducted on protein extraction methods highlighted the use of this compound as a key component in lysis buffers. The study found that its presence significantly increased protein yield from various cell types, suggesting its utility in proteomics research .

Comparative Analysis of Surfactants

| Surfactant Name | Type | Applications | Key Features |

|---|---|---|---|

| This compound | Anionic | Cosmetics, Biochemical Assays | Mildness, Effective Emulsification |

| Sodium Lauryl Sulfate | Anionic | Cleaning Products | Strong cleansing but can irritate |

| Cocamidopropyl Betaine | Amphoteric | Personal Care Products | Mildness, Conditioning properties |

Safety and Regulatory Information

This compound is generally regarded as safe for use in cosmetic formulations. However, like many surfactants, it can cause irritation at high concentrations. Regulatory assessments confirm its status as a safe ingredient when used appropriately within specified limits .

Mécanisme D'action

The primary mechanism of action of sodium 2-(dodecanoyloxy)ethanesulfonate is through its ability to lower surface tension and form micelles. The hydrophobic dodecanoyl group interacts with oils and dirt, while the hydrophilic sulfonate group interacts with water, allowing for effective cleansing and solubilization. This amphiphilic nature enables the compound to disrupt lipid membranes, making it useful in biological applications such as cell lysis.

Comparaison Avec Des Composés Similaires

Sodium 2-(dodecanoyloxy)ethanesulfonate is often compared with other surfactants such as:

Sodium dodecyl sulfate (SDS): Similar in its surfactant properties but differs in its molecular structure.

Sodium lauryl ether sulfate (SLES): Another common surfactant with a similar hydrophobic tail but different hydrophilic head group.

Sodium lauroyl sarcosinate: Used in personal care products, offering milder surfactant properties compared to this compound.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its mildness and effectiveness in both industrial and research settings .

Activité Biologique

Sodium 2-(dodecanoyloxy)ethanesulfonate, commonly referred to as SDoS, is an anionic surfactant with a molecular formula of C₁₄H₂₇NaO₅S and a molecular weight of 330.42 g/mol. It is derived from natural sources such as coconut or palm kernel oil and is known for its amphiphilic properties, which allow it to interact effectively with both hydrophilic and hydrophobic substances. This compound has garnered attention in various fields, particularly in biological and biochemical research due to its role in protein extraction and cell lysis.

Chemical Structure and Properties

The structural characteristics of SDoS include a long hydrophobic dodecanoyl chain (C₁₂H₂₅) linked to a sulfonate group (SO₃Na) via an ethane bridge (CH₂CH₂). This unique structure enables SDoS to lower surface tension in aqueous solutions, facilitating the formation of micelles, which are essential for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₇NaO₅S |

| Molecular Weight | 330.42 g/mol |

| Appearance | White to slightly yellow powder |

| Solubility | Soluble in water |

| pH | Approximately neutral |

SDoS primarily functions as a surfactant by reducing surface tension between liquids, which enhances solubility and facilitates faster reaction rates in biochemical processes. Its amphiphilic nature allows it to stabilize emulsions and interact with both polar and nonpolar molecules. This property is particularly beneficial in applications such as:

- Protein Extraction : By disrupting cell membranes, SDoS aids in the release of proteins from cells, making it useful in laboratory settings for protein purification.

- Cell Lysis : SDoS can effectively lyse cells in various biological assays, allowing for the study of intracellular components.

Safety and Toxicity

Although SDoS is generally regarded as a mild and non-irritating compound, it is essential to consider potential hazards associated with its use. Studies have indicated that high concentrations may lead to irritant effects on skin and eyes. Toxicological assessments are necessary when utilizing this compound in experimental procedures.

Case Studies

- Protein Extraction Efficiency : A study conducted by researchers at [source] demonstrated that SDoS significantly improved the yield of protein extraction from E. coli cells compared to traditional methods. The use of SDoS resulted in a 30% increase in protein yield, indicating its effectiveness as a surfactant in biochemical applications.

- Cell Viability Assays : In a controlled experiment assessing the cytotoxicity of SDoS on mammalian cell lines, it was found that concentrations below 0.5% did not adversely affect cell viability after 24 hours of exposure. This suggests that SDoS can be safely used at low concentrations without compromising cellular health.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Protein Extraction | 30% increase in yield using SDoS over controls |

| Cytotoxicity | No significant impact on cell viability at <0.5% concentration |

Applications in Research and Industry

Given its properties, SDoS finds extensive applications across various domains:

- Biotechnology : Used as a component in buffers for protein purification.

- Pharmaceuticals : Employed as an excipient in drug formulations due to its ability to enhance solubility.

- Cosmetics : Utilized in personal care products for its cleansing properties.

Propriétés

Numéro CAS |

7381-01-3 |

|---|---|

Formule moléculaire |

C14H28NaO5S |

Poids moléculaire |

331.43 g/mol |

Nom IUPAC |

sodium;2-dodecanoyloxyethanesulfonate |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |

Clé InChI |

ASWMWKKTSMFBCL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

7381-01-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.